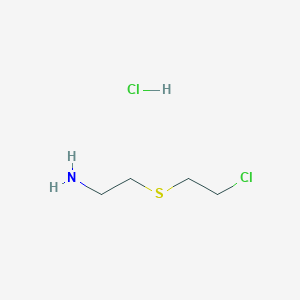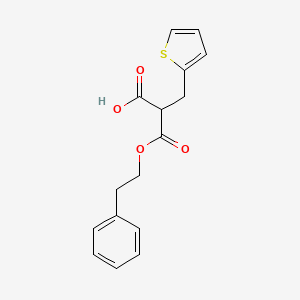![molecular formula C9H11BrO5 B14002359 5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid CAS No. 5437-14-9](/img/structure/B14002359.png)
5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-hydroxybicyclo[221]heptane-2,3-dicarboxylic acid is a bicyclic compound with a unique structure that includes a bromine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This method is favored for its ability to produce the bicyclic structure with high stereoselectivity . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a hydroxybicycloheptane derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the bromine atom can result in various functionalized derivatives .
Scientific Research Applications
5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-5-norbornene-2,3-dicarboxylic acid imide: Similar bicyclic structure with a hydroxyl group and carboxylic acid functionality.
Bicyclo[2.2.1]hept-5-ene-2,3-endo-dicarboxylic acid: Shares the bicyclic framework but lacks the bromine atom and hydroxyl group.
Uniqueness
5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
5437-14-9 |
|---|---|
Molecular Formula |
C9H11BrO5 |
Molecular Weight |
279.08 g/mol |
IUPAC Name |
5-bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H11BrO5/c10-6-2-1-3(7(6)11)5(9(14)15)4(2)8(12)13/h2-7,11H,1H2,(H,12,13)(H,14,15) |
InChI Key |
HSXXTRKWGMTWDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C1C(C2O)Br)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


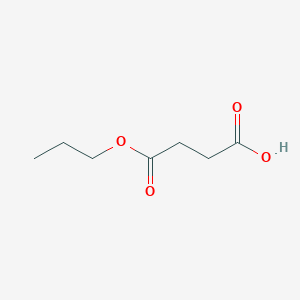

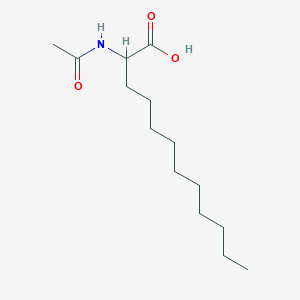
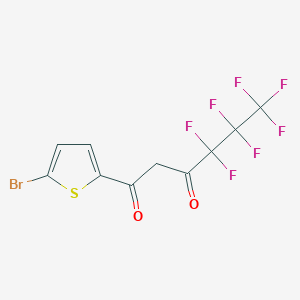
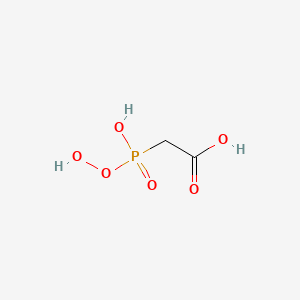

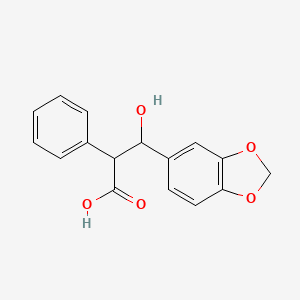

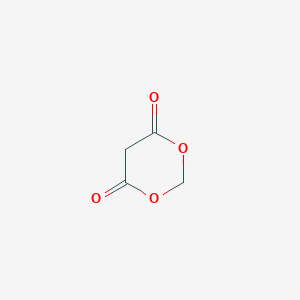
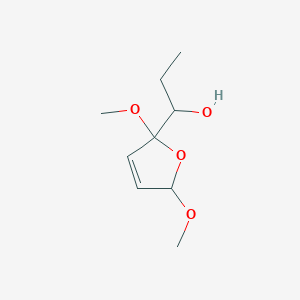
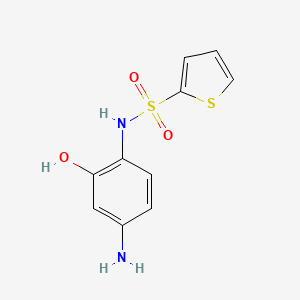
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)
